molecular formula C6H5BCl2O2 B043032 3,5-Dichlorophenylboronic acid CAS No. 67492-50-6

3,5-Dichlorophenylboronic acid

Cat. No. B043032
CAS RN: 67492-50-6
M. Wt: 190.82 g/mol
InChI Key: DKYRKAIKWFHQHM-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white powder and its molecular formula is C6H5BCl2O2 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional harmonic calculations . There are three conformers for this molecule, with the most stable conformer being the ct form . The geometrical parameters and energies have been obtained for all three conformers from DFT (B3LYP) with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For example, it is used in trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 351.7±52.0 °C at 760 mmHg, and a flash point of 166.5±30.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.79 .

Scientific Research Applications

  • Catalytic Activity in Suzuki Cross-Coupling Reactions : It shows high catalytic activity in Suzuki cross-coupling reactions, particularly of aryl bromides with phenylboronic acid, and exhibits luminescence at 77 and 300 K (Kozlov et al., 2008).

  • Derivatization of Bifunctional Compounds : It serves as a selective reagent for derivatizing proximinal bifunctional compounds in research (Poole et al., 1978).

  • Synthesis of Aryltellurium Compounds : It is used in preparing aryltellurium compounds like diphenyl ditelluride and 3,5-dimethylphenyl 2′-nitrophenyl telluride (Clark et al., 2002).

  • Synthesis of Indole Derivatives : It promotes efficient synthesis of 3-substituted indole derivatives via the aza-Friedel–Crafts reaction at room temperature (Goswami et al., 2015).

  • Formation of Covalent Organic Frameworks : It is used in synthesized covalent organic frameworks, which exhibit high thermal stability, permanent porosity, and high surface areas (Côté et al., 2005).

  • Tumor-Homing Activity : Phenylboronic acid-decorated nanoparticles, including those using 3,5-Dichlorophenylboronic acid, enhance tumor-homing activity, improving tumor accumulation and antitumor effect (Wang et al., 2016).

  • Facilitation of Ribonucleoside Transport : It facilitates the transport of ribonucleosides in and out of liposomes, with varying effectiveness among different carriers (Westmark & Smith, 1996).

  • Synthesis of Diverse Structures : It is a building block for synthesizing various structures (Hergert et al., 2018).

  • Inhibiting Plant Growth : Studies have shown that this compound reduces shoot growth in plants, though its effect is not due to competitive antagonism with endogenous auxin or gibberellins (Fird & Wain, 1971).

  • Structural and Spectroscopic Study : The molecule's most stable conformer is the ct form, and extensive studies have been conducted on its structure and spectroscopic properties (Ayyappan et al., 2010).

  • Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials, including those with this compound, are used in drug delivery systems and biosensors for diagnostic and therapeutic applications (Lan & Guo, 2019).

  • Experimental Oncology : Phenylboronic acid and its derivatives, such as this compound, have shown promising antiproliferative and proapoptotic properties, with a cell cycle-specific mode of action in experimental oncology (Psurski et al., 2018).

Safety and Hazards

When handling 3,5-Dichlorophenylboronic acid, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with skin or eyes, wash off immediately with soap and plenty of water . If symptoms persist, seek medical advice .

Mechanism of Action

Target of Action

3,5-Dichlorophenylboronic Acid is an intermediate for the synthesis of various pharmaceutical compounds . It is used in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through several chemical reactions. These include Suzuki-Miyaura cross-coupling , trifluoromethylation , intramolecular aromatic carbenoid insertion of biaryldiazoacetates , cyanation for the synthesis of aromatic nitriles , and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .

Biochemical Pathways

The compound is involved in various biochemical pathways. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed cross coupling reaction. This reaction is a key step in the synthesis of many organic compounds .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The compound’s action results in the synthesis of various pharmaceutical compounds . For example, it has been found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability. The compound’s reactivity may also be affected by the presence of other chemicals in its environment.

properties

IUPAC Name

(3,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRKAIKWFHQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370222
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67492-50-6
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 1-bromo-3,5-dichlorobenzene (14 g) and triisopropoxyborane (20.8 ml) in tetrahydrofuran (140 ml) was added dropwise n-butyllithium in hexane (1.66 M, 52.3 ml). The mixture was stirred at -78° C. for one hour and warmed to room temperature over two hours. The reaction mixture was poured onto 2M hydrochloric acid solution (120 ml) and stirred for 10 minutes. The product was extracted with ether (200 ml) 3 times, and the organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. To the residue was added petroleum ether and the crystalline was collected, washed with petroleum ether and dried to give 3,5-dichlorophenyl-dihydroxyborane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
52.3 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most stable conformation of 3,5-Dichlorophenylboronic acid, and how was this determined?

A: Density Functional Theory (DFT) calculations using the B3LYP method and 6-311++G(d,p) basis set revealed that the ct form is the most stable conformer of this compound. [] This conclusion arises from comparing the calculated energies of the three possible conformers. You can find a detailed analysis of the conformational analysis in the research article available here: .

Q2: How does this compound interact with lipid bilayers, and what is the significance of this interaction?

A: Research shows that this compound can facilitate the transport of ribonucleosides across lipid bilayers. [] This transport is attributed to the formation of a lipophilic, trigonal boronate ester between the boronic acid and the ribonucleoside. This interaction allows the complex to traverse the lipid bilayer, effectively transporting the ribonucleoside. The study exploring this interaction in detail is available here: .

Q3: What spectroscopic techniques were used to characterize this compound, and what information do they provide?

A: Researchers utilized Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to analyze this compound in its solid phase. [] These techniques provide insights into the vibrational modes of the molecule, which are then compared to theoretically calculated vibrations to confirm the structural assignments and understand the molecule's vibrational characteristics. For a comprehensive analysis of the spectroscopic data and its interpretation, refer to: .

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